molecular formula C7H6BrClN2O B13314854 3-Bromo-4-chloro-N'-hydroxybenzene-1-carboximidamide

3-Bromo-4-chloro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13314854
M. Wt: 249.49 g/mol
InChI Key: HDOQMMMHTVIESB-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N'-hydroxybenzene-1-carboximidamide is a halogenated benzene derivative featuring a carboximidamide backbone substituted with bromo (Br) and chloro (Cl) groups at positions 3 and 4, respectively, and an N'-hydroxy functional group. This compound belongs to the carboximidamide class, characterized by the presence of an amidine group (-C(=NH)-NH₂) modified with a hydroxylamine moiety (-NH-OH).

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

3-bromo-4-chloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6BrClN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11)

InChI Key

HDOQMMMHTVIESB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)Br)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)Br)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous halogenated carboximidamides and benzene derivatives. Below is a detailed analysis:

Substituent Position and Halogenation Effects

  • 2-Bromo-N'-hydroxybenzene-1-carboximidamide (CAS: 1249673-60-6): This discontinued compound lacks the 4-chloro substituent present in the target molecule.
  • 4-Amino-3-chloro-N'-hydroxybenzene-1-carboximidamide (CAS: 1704424-24-7): Substitution of the 4-bromo group with an amino (-NH₂) group significantly increases electron density at the aromatic ring, enhancing nucleophilic reactivity. This contrasts with the electron-withdrawing bromo substituent in the target compound, which may stabilize radical intermediates .

Functional Group Modifications

  • 4-2-(Dimethylamino)ethoxy-N'-hydroxybenzene-1-carboximidamide hydrochloride (CAS: 1955564-56-3): The introduction of a dimethylamino ethoxy side chain and hydrochloride salt enhances solubility in polar solvents. This modification diverges from the target compound’s simpler structure, suggesting distinct applications in drug delivery systems or as a cationic intermediate .
  • 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide (CAS: 263161-24-6): The pyridinyloxy substituent introduces a heteroaromatic system with trifluoromethyl and chloro groups, increasing hydrophobicity and metabolic stability. This contrasts with the target compound’s purely benzenoid framework, which may limit bioavailability .

Structural and Functional Comparison Table

Compound Name CAS Number Substituents Molecular Formula Key Features
3-Bromo-4-chloro-N'-hydroxybenzene-1-carboximidamide Not Provided 3-Br, 4-Cl, N'-OH C₇H₆BrClN₂O Dual halogenation; amidine-hydroxylamine hybrid
2-Bromo-N'-hydroxybenzene-1-carboximidamide 1249673-60-6 2-Br, N'-OH C₇H₆BrN₂O Mono-halogenated; discontinued
4-Amino-3-chloro-N'-hydroxybenzene-1-carboximidamide 1704424-24-7 4-NH₂, 3-Cl, N'-OH C₇H₈ClN₃O Electron-rich aromatic system
4-2-(Dimethylamino)ethoxy derivative 1955564-56-3 4-OCH₂CH₂N(CH₃)₂, N'-OH (HCl salt) C₁₁H₁₈ClN₃O₂ Enhanced solubility; pharmaceutical intermediate
Pyridinyloxy derivative 263161-24-6 4-O-pyridinyl (CF₃, Cl), N'-OH C₁₃H₁₀ClF₃N₃O₂ Heteroaromatic; increased metabolic stability

Biological Activity

3-Bromo-4-chloro-N'-hydroxybenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of atoms, characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a hydroxyl and carboximidamide functional group. This structure is hypothesized to enhance its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms (bromine and chlorine) may increase the compound's binding affinity, leading to inhibition or modulation of biological pathways involved in disease processes. The presence of the hydroxyl group can also play a critical role in enhancing solubility and membrane permeability, potentially improving bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

  • Case Study : In vitro assays demonstrated that the compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through multiple pathways.

  • Research Findings : In vitro assays on MCF-7 breast cancer cells revealed that this compound exhibited an IC50 value indicating potent antiproliferative effects . The compound's mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells.

Comparative Analysis of Biological Activity

Compound Biological Activity IC50/MIC Values References
This compoundAntimicrobialMIC: 10 µg/mL
Anticancer (MCF-7)IC50: 12 µM
Other DerivativesVaries (e.g., lower activity)IC50: >40 µM

Research Applications

The compound is being explored for various applications in drug development:

  • Medicinal Chemistry : As a lead compound for synthesizing derivatives with enhanced biological activity.
  • Pharmacological Studies : Investigating its role as an enzyme inhibitor or modulator in biochemical pathways related to disease.

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